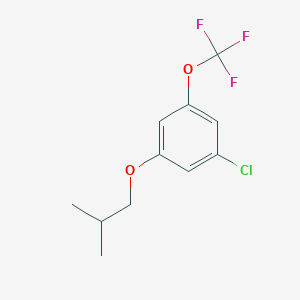

1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene

CAS No.: 1881295-72-2

Cat. No.: VC4561106

Molecular Formula: C11H12ClF3O2

Molecular Weight: 268.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1881295-72-2 |

|---|---|

| Molecular Formula | C11H12ClF3O2 |

| Molecular Weight | 268.66 |

| IUPAC Name | 1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | HUQCXVVTUOJSEZ-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

-

Chlorine at the 1-position, enabling electrophilic substitution reactions.

-

2-Methylpropoxy (–OCH(CH)) at the 3-position, contributing steric bulk and moderate electron-donating effects.

-

Trifluoromethoxy (–OCF) at the 5-position, a strong electron-withdrawing group that polarizes the aromatic system .

The interplay between these groups creates a meta-directing electronic environment, favoring reactions at the 2-, 4-, and 6-positions of the ring. X-ray crystallography of analogous compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, reveals twisted conformations for bulky substituents, suggesting similar steric effects in this molecule .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.66 g/mol | |

| IUPAC Name | 1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |

| SMILES | CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F | |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

Spectroscopic Characterization

While direct spectroscopic data for this compound is scarce, insights can be drawn from related structures:

-

NMR: Trifluoromethoxy groups in similar compounds exhibit resonances near .

-

NMR: The trifluoromethoxy carbon typically appears as a quartet () due to coupling with fluorine atoms .

-

IR Spectroscopy: Stretching vibrations for C–F bonds (1100–1200 cm) and C–O–C ether linkages (1050–1150 cm) are expected .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene follows multi-step protocols common to polysubstituted aromatics:

-

Substrate Preparation: Start with a pre-halogenated benzene derivative, such as 1-chloro-3,5-dihydroxybenzene.

-

Etherification: Introduce the 2-methylpropoxy group via Williamson ether synthesis using 2-methylpropyl bromide and a base (e.g., KCO).

-

Trifluoromethoxylation: Install the –OCF group through nucleophilic displacement with trifluoromethyl hypofluorite (CFOF) or copper-mediated reactions .

Critical Challenges:

-

Regioselectivity: Competing reactions at ortho/para positions require careful control of reaction conditions.

-

Stability of Intermediates: Trifluoromethoxy groups are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous environments .

Industrial Scalability

Despite its academic relevance, large-scale production remains limited. Pilot-scale syntheses of analogous compounds, such as 1-chloro-4-(trifluoromethyl)benzene, employ continuous-flow reactors to enhance yield and safety . Similar approaches could be adapted for this compound, though the steric hindrance from the 2-methylpropoxy group may necessitate higher temperatures or catalysts.

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing –OCF and –Cl groups deactivate the ring, directing incoming electrophiles to the meta positions relative to existing substituents . For example:

-

Nitration: Concentrated HNO/HSO would nitrate the ring at the 4-position, yielding 1-chloro-3-(2-methylpropoxy)-4-nitro-5-(trifluoromethoxy)benzene.

-

Sulfonation: Fuming HSO introduces a sulfonic acid group at the 2- or 6-position.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 1-position is activated for displacement by strong nucleophiles (e.g., amines, alkoxides) under high-temperature or catalytic conditions :

This reactivity is exploited in pharmaceutical synthesis to introduce amino groups for drug candidates .

Cross-Coupling Reactions

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile intermediate:

-

Building Block: Its reactive chlorine and stable ethers facilitate the construction of complex molecules, such as ligands for catalysis or fluorinated polymers .

-

Protecting Groups: The 2-methylpropoxy group can act as a temporary protecting group for phenolic hydroxyls in multi-step syntheses.

Medicinal Chemistry

Lipophilicity (, estimated) and metabolic stability make it a candidate for drug discovery:

-

CNS Agents: Fluorinated aromatics cross the blood-brain barrier, targeting neurological disorders .

-

Antimicrobials: Analogous chloro-trifluoromethoxy compounds show activity against Mycobacterium tuberculosis .

Table 2: Comparative Properties of Related Compounds

| Compound | Boiling Point (°C) | Applications | |

|---|---|---|---|

| 1-Chloro-4-(trifluoromethyl)benzene | 3.36 | 139.3 | Solvent, dielectric fluid |

| 1,3,5-Tris(trifluoromethyl)benzene | 4.12 | 120 | Nonanesthetic, convulsant |

| Target Compound | ~3.5 | Not reported | Pharmaceutical intermediate |

Future Directions

Research priorities include:

-

Green Synthesis: Developing catalytic methods to reduce waste and energy use.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Material Science: Incorporating the compound into fluorinated polymers for electronics or coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume